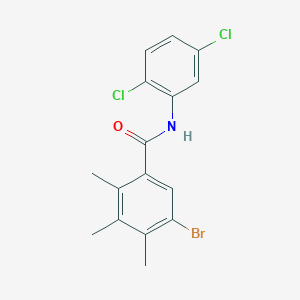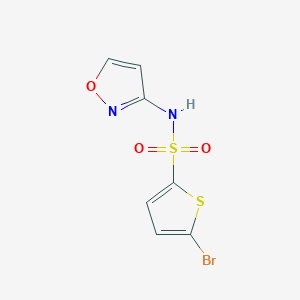![molecular formula C17H21NO2S B4720234 {1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone
説明
{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPTM and has been found to have various biochemical and physiological effects that make it useful in laboratory experiments. In
作用機序
The mechanism of action of MPTM involves its binding to the dopamine D3 receptor and modulating its activity. This receptor is a G protein-coupled receptor that is involved in the regulation of dopamine signaling in the brain. MPTM has been found to have high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPTM has been found to have various biochemical and physiological effects, including its ability to modulate dopamine signaling in the brain. This compound has also been found to have potential anti-inflammatory and anti-tumor properties, although further studies are needed to confirm these effects. MPTM has also been found to have a low toxicity profile, which makes it suitable for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of MPTM is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. MPTM also has a low toxicity profile, which makes it suitable for use in laboratory experiments. However, one of the limitations of MPTM is its complex synthesis method, which requires specialized knowledge and equipment. This can make it challenging to produce large quantities of pure MPTM for use in experiments.
将来の方向性
There are several future directions for research on MPTM, including its potential therapeutic applications for disorders such as addiction, schizophrenia, and depression. Further studies are needed to confirm the anti-inflammatory and anti-tumor properties of MPTM and to explore its potential use in treating these conditions. In addition, future research could focus on developing new synthesis methods for MPTM that are more efficient and cost-effective. Finally, further studies are needed to explore the potential of MPTM as a tool for studying the structure and function of the dopamine D3 receptor and its interactions with other ligands.
科学的研究の応用
MPTM has been found to have various scientific research applications, including its use as a ligand for the dopamine D3 receptor. This receptor is involved in regulating mood, behavior, and cognition, and MPTM has been found to have potential therapeutic applications for disorders such as addiction, schizophrenia, and depression. MPTM has also been used as a tool to study the structure and function of the dopamine D3 receptor and its interactions with other ligands.
特性
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-7-9-21-17(12)16(19)14-4-3-8-18(10-14)11-15-6-5-13(2)20-15/h5-7,9,14H,3-4,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGHXJYGRJEMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B4720151.png)
![3-{2-[(2-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4720152.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4720155.png)
![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4720159.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4720160.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4720168.png)


![3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)

![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)